5-Bromo-4-chloropyridine-3-boronic acid pinacol ester
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Overview
Description
5-Bromo-4-chloropyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester are organic compounds that participate in carbon-carbon bond forming reactions . This compound is a valuable building block in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by photoredox catalysis .
Biochemical Pathways
The protodeboronation of pinacol boronic esters is a key step in various biochemical pathways. For instance, it is used in the formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable in organic synthesis and has been applied to the synthesis of various complex molecules .
Pharmacokinetics
It is known that the compound’s stability can be influenced by environmental factors such as ph .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the rate of its hydrolysis is dependent on the pH of the environment . At physiological pH, the rate of reaction is considerably accelerated .
Biochemical Analysis
Biochemical Properties
The 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester is known for its role in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of the compound with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Cellular Effects
For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction . In this process, the compound undergoes transmetalation, a process where it transfers from boron to palladium .
Metabolic Pathways
Organoboron compounds can be converted into a broad range of functional groups, suggesting their involvement in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester typically involves the reaction of 5-Bromo-4-chloropyridine with a boronic acid derivative in the presence of a base and a palladium catalyst. The reaction is carried out under mild conditions, often in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloropyridine-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other reactions like oxidation, reduction, and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
5-Bromo-4-chloropyridine-3-boronic acid pinacol ester is extensively used in scientific research due to its versatility:
Chemistry: As a key reagent in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and molecular probes.
Medicine: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-boronic acid
- 4-Chloropyridine-3-boronic acid
- 3-Pyridineboronic acid pinacol ester
Uniqueness
5-Bromo-4-chloropyridine-3-boronic acid pinacol ester is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of complex molecules that require precise control over substitution patterns.
Properties
IUPAC Name |
3-bromo-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(13)9(7)14/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQSLHQVINHYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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